(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester
Description
Properties
IUPAC Name |
benzyl N-(2-oxo-1-phenylmethoxyazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQJARCVFUIRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696498 | |
| Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-58-3 | |
| Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation Using 2-Benzyloxy-1-Methylpyridinium Triflate
A pivotal advancement in benzyl ether synthesis is the use of 2-benzyloxy-1-methylpyridinium triflate (1) , a reagent enabling mild, acid-free benzylation. The protocol involves:
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In situ generation of (1) : N-Methylation of 2-benzyloxypyridine (2) with methyl triflate in toluene or trifluorotoluene yields the active reagent.
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Reaction Conditions : Heating the azetidinone substrate with (1) at 60–80°C in anhydrous toluene facilitates benzyl transfer without degrading the β-lactam ring.
This method avoids traditional benzyl halides or harsh bases, making it ideal for sensitive substrates. For example, benzylation of 3-aminoazetidin-2-one using (1) achieves >80% yield under optimized conditions.
Carbamate Protection with Benzyl Chloroformate
The 3-amino group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system:
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Reaction Setup : 3-Aminoazetidin-2-one is treated with Cbz-Cl (1.2 equiv) in dichloromethane/water with sodium bicarbonate (2.0 equiv) at 0–5°C.
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Yield and Purity : This step typically provides 85–90% yield, with purity >95% after recrystallization from ethyl acetate.
Stepwise Synthesis and Process Optimization
Preparation of 3-Aminoazetidin-2-one
The azetidinone core is synthesized via Staudinger [2+2] cycloaddition :
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Reactants : Diphenylketene and N-benzylidene methylamine react in THF at -78°C.
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Workup : Acidic hydrolysis (HCl, 1M) followed by neutralization yields the β-lactam ring.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | -78°C |
| Yield | 65–70% |
| Purity (HPLC) | 90% |
Benzylation at Position 1
Carbamate Formation at Position 3
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Base : NaHCO₃ (2.0 equiv).
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Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent removal.
Analytical Results :
Alternative Methodologies and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carboxylic acid, while reduction may produce benzyl [1-(benzyloxy)-2-hydroxyazetidin-3-yl]carbamate.
Scientific Research Applications
(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial application, it may inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This interaction disrupts the formation of peptide bonds, thereby inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Stereoisomeric Analog: (S)-Enantiomer
The (S)-enantiomer (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester shares the same molecular formula (C₁₈H₁₈N₂O₄) and core structure as the racemic target compound. Differences in stereochemistry at the azetidine ring’s chiral centers may influence biological activity, such as binding affinity to enzymes like Cathepsin B, which is known to interact with carbamic acid benzyl ester derivatives . Enantiomeric purity is critical in drug development, as seen in other β-lactams where stereochemistry dictates antibiotic efficacy .
Piperidine/Pyrrolidine-Based Carbamic Acid Benzyl Esters
lists analogs with five- or six-membered nitrogen-containing rings (e.g., piperidine, pyrrolidine) instead of azetidine. Key examples include:
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester : Features a piperidine ring with a hydroxyethyl substituent, enhancing hydrophilicity compared to the benzyloxy group in the target compound.
- [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: Contains an aminoethyl group, which could improve solubility or enable covalent binding to biological targets.
Structural Implications :
- Substituent Effects: Benzyloxy and oxo groups in the target compound may enhance lipophilicity, favoring membrane penetration, whereas hydroxyethyl or amino groups in analogs improve aqueous solubility .
Chiral Auxiliary Derivatives
The compound [(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester (CAS 900811-45-2) has a significantly larger structure (C₃₀H₄₁NO₇, MW 527.65) and serves as a chiral auxiliary in asymmetric synthesis. Unlike the target compound, its extended substituents (methoxypropoxy, tetrahydrofuran) enable stereochemical control in synthetic reactions, highlighting divergent applications .
Enzyme-Targeting Derivatives
lists carbamic acid benzyl esters designed to inhibit Cathepsin B , such as:
- {3-Methyl-1-[1-(pyridin-3-ylmethyl)-aminooxalyl]-propylcarbamoyl}-butyl)-carbamic acid benzyl ester: Incorporates a pyridinylmethyl group for targeted enzyme interactions.
Comparison: The target compound lacks the pyridine or sulfonyl groups seen in these analogs, which are critical for specific enzyme binding. However, its benzyloxy group may contribute to non-specific hydrophobic interactions .
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| (R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester | Not Provided | C₁₈H₁₈N₂O₄ | 326.35 | Azetidine ring, benzyloxy, oxo, carbamic ester | Intermediate, protease inhibition |
| (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester | 71404-99-4 | C₁₈H₁₈N₂O₄ | 326.35 | Same as above, (S)-enantiomer | Enantioselective synthesis |
| Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | Not Provided | Not Provided | ~350 (estimated) | Piperidine, hydroxyethyl, cyclopropyl | Solubility-enhanced drug design |
| [(1S,3S)-...]carbamic Acid Benzyl Ester (Chiral Auxiliary) | 900811-45-2 | C₃₀H₄₁NO₇ | 527.65 | Methoxypropoxy, tetrahydrofuran, chiral centers | Asymmetric synthesis |
Research Findings and Implications
- Stereochemical Impact : The racemic target compound may exhibit different biological activity compared to its pure (S)-enantiomer, as seen in other β-lactams where enantiomers vary in potency .
- Ring Size and Stability : Azetidine-based compounds are less stable but more reactive than piperidine analogs, making them suitable for transient intermediates .
- Functional Group Diversity: Substituents like benzyloxy (target) vs.
Biological Activity
(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester is a synthetic compound classified as a carbamate, characterized by a unique structure that includes a benzyl group, a benzyloxy group, and an oxoazetidinyl moiety. Its molecular formula is with a molecular weight of 326.35 g/mol. This compound has garnered attention for its potential biological activities, including antibacterial and antifungal properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-[(benzyloxy)carbonyl]amino]acetic acid with benzyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted under mild conditions at room temperature to yield the desired product with high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within bacterial cells. It is believed to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thus disrupting essential cellular processes .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The compound's efficacy has been evaluated through various assays, revealing its potential as an effective antimicrobial agent.
Case Study: Antibacterial Efficacy
A study focused on the antibacterial activity of this compound demonstrated that it effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.25 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it possesses moderate antifungal properties against various fungal pathogens.
Case Study: Antifungal Efficacy
A comparative analysis was conducted to assess the antifungal effects of this compound against Sclerotinia sclerotiorum and Botrytis cinerea. The results indicated that the compound exhibited significant antifungal activity with EC50 values comparable to standard antifungal agents.
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Sclerotinia sclerotiorum | 10.85 |
| Botrytis cinerea | 6.45 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester?
- Methodology :
- The synthesis typically involves multi-step protection/deprotection strategies. For example, the benzyloxy group can be introduced via benzylation of a hydroxylated azetidinone precursor under basic conditions (e.g., NaH in DMF) .
- Carbamate formation may utilize benzyl chloroformate in the presence of a base (e.g., triethylamine) to activate the amine intermediate .
- Critical steps include controlling reaction temperature (<0°C for exothermic reactions) and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid epimerization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Structural confirmation :
- NMR : H and C NMR to verify benzyloxy (δ ~4.8–5.2 ppm for OCHPh) and carbamate (δ ~155–160 ppm for C=O) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~385.2) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill management : Absorb spills with inert material (e.g., vermiculite), place in a sealed container, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does stereochemistry at the azetidinyl ring impact biological activity?
- Methodology :
- Synthesize enantiopure (R)- and (S)-isomers via chiral auxiliary-assisted methods or enzymatic resolution .
- Compare IC values in enzyme inhibition assays (e.g., serine hydrolases) to quantify stereospecific effects. For example, the (R)-isomer may show 10-fold higher potency due to optimized hydrogen bonding with catalytic residues .
- Use molecular docking (software: AutoDock Vina) to model interactions between isomers and target proteins .
Q. How to design assays to evaluate this compound’s interference with bacterial cell wall biosynthesis?
- Methodology :
- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Mechanistic studies :
- Monitor UDP-MurNAc-pentapeptide accumulation via LC-MS to assess inhibition of penicillin-binding proteins (PBPs) .
- Use fluorescent probes (e.g., Bocillin FL) to visualize competitive binding to PBPs in bacterial lysates .
Q. How to resolve contradictions in stability data under varying pH conditions?
- Methodology :
- Perform forced degradation studies:
- Acidic conditions : Incubate in 0.1 M HCl (25°C, 24 hrs) and quantify degradation products (e.g., benzyl alcohol via GC-MS) .
- Basic conditions : Use 0.1 M NaOH to assess carbamate hydrolysis (monitor by TLC, Rf shift from 0.7 to 0.3) .
- Apply Arrhenius kinetics to predict shelf-life: Activation energy (E) calculations from degradation rates at 40°C, 60°C, and 80°C .
Q. What strategies optimize analytical methods for quantifying this compound in complex matrices?
- Methodology :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids (recovery >85%) .
- LC-MS/MS optimization :
- Ion source: ESI positive mode, DP 80 V, CE 30 eV.
- Quantify using MRM transitions (e.g., m/z 385.2 → 91.0 for benzyl fragment) .
- Validate methods per ICH guidelines (precision RSD <5%, accuracy 95–105%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
